Oprozomib

Description

This compound is an orally bioavailable proteasome inhibitor with potential antineoplastic activity. Proteasome inhibitor ONX 0912 inhibits the activity of the proteasome, thereby blocking the targeted proteolysis normally performed by the proteasome; this may result in an accumulation of unwanted or misfolded proteins. Disruption of various cell signaling pathways may follow, eventually leading to the induction of apoptosis and inhibition of tumor growth. Proteasomes are large protease complexes that degrade unneeded or damaged proteins that have been ubiquitinated.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

antineoplastic; an orally active proteasome inhibitor; structure in first source

Properties

IUPAC Name |

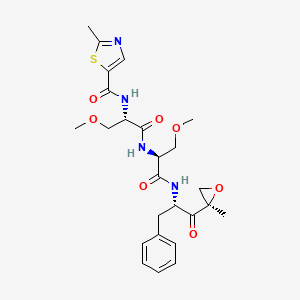

N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZXEVABPLUDIO-WSZYKNRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025950 | |

| Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935888-69-0 | |

| Record name | Oprozomib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935888-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oprozomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oprozomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OPROZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ37792Y8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oprozomib mechanism of action in multiple myeloma

An In-depth Technical Guide on the Core Mechanism of Action of Oprozomib in Multiple Myeloma

Introduction

This compound (formerly ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that has demonstrated significant anti-myeloma activity in preclinical and clinical studies.[1][2] As an epoxyketone-based agent, it is structurally related to carfilzomib and acts as a selective and irreversible inhibitor of the proteasome.[3][4] Its development addresses the need for effective oral therapies in multiple myeloma, a malignancy of plasma cells highly dependent on the ubiquitin-proteasome system for managing the high load of immunoglobulin production.[5][6] this compound has shown efficacy even in myeloma cells resistant to the first-in-class proteasome inhibitor, bortezomib.[1][2] This guide details the molecular mechanism, impact on cellular signaling, and key experimental findings related to this compound's action in multiple myeloma.

Core Mechanism of Action: Irreversible Proteasome Inhibition

The primary mechanism of this compound is the targeted, irreversible inhibition of the 26S proteasome, a multi-catalytic protease complex essential for degrading ubiquitinated proteins.[3][7] This process is critical for maintaining cellular protein homeostasis, and its disruption is particularly cytotoxic to malignant plasma cells.[5]

This compound selectively targets the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily mediated by the β5 subunit of the constitutive proteasome (PSMB5) and the low-molecular-mass protein 7 (LMP7) subunit of the immunoproteasome.[8][9] Unlike reversible inhibitors such as bortezomib, this compound, being an epoxyketone, forms two stable covalent bonds with the N-terminal threonine residue in the active site of these subunits.[3][4] This irreversible binding leads to a sustained and prolonged inhibition of proteasome function.[3]

The inhibition of protein degradation results in the accumulation of misfolded and regulatory proteins within the myeloma cell.[7] This proteotoxic stress disrupts multiple signaling pathways that control cell cycle progression, survival, and proliferation, ultimately triggering programmed cell death, or apoptosis.[7][10]

Quantitative Inhibition Data

Preclinical studies have quantified the potent inhibitory activity of this compound against its specific targets.

| Target | IC50 Value |

| 20S Proteasome β5 (CT-L Activity) | 36 nM[8] |

| 20S Proteasome LMP7 (CT-L Activity) | 82 nM[8] |

Impact on Key Signaling Pathways

This compound-mediated proteasome inhibition dysregulates several critical signaling pathways in multiple myeloma cells, contributing to its therapeutic effect.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in multiple myeloma and plays a crucial role in promoting cell survival, proliferation, and drug resistance.[6][11] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for degrading phosphorylated IκB, which frees NF-κB to translocate to the nucleus and activate target gene transcription.[11]

This compound inhibits the proteasomal degradation of IκB.[3] This leads to the cytoplasmic retention of NF-κB, preventing the transcription of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and cytokines (e.g., IL-6) that support myeloma cell growth and survival within the bone marrow microenvironment.[3][11]

References

- 1. A novel orally active proteasome inhibitor ONX 0912 triggers in vitro and in vivo cytotoxicity in multiple myeloma | Blood | American Society of Hematology [ashpublications.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How Proteasome Inhibitors Work - HealthTree for Multiple Myeloma [healthtree.org]

- 5. researchgate.net [researchgate.net]

- 6. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C25H32N4O7S | CID 25067547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Next-generation proteasome inhibitor this compound synergizes with modulators of the unfolded protein response to suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Oprozomib: A Technical Guide to its Structure and Synthesis

Oprozomib (also known as ONX 0912 and PR-047) is a second-generation, orally bioavailable epoxyketone proteasome inhibitor that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2] Its structural design is analogous to carfilzomib, with modifications that enhance its oral bioavailability.[3] This technical guide provides an in-depth overview of the chemical structure and synthesis pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure

This compound is a peptide-like molecule with a complex stereochemistry that is crucial for its biological activity. The molecule consists of a tripeptide backbone capped with a 2-methyl-1,3-thiazole group at the N-terminus and a phenylalaninyl-epoxyketone "warhead" at the C-terminus, which is responsible for its irreversible binding to the proteasome.

IUPAC Name: N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide[1]

Molecular Formula: C₂₅H₃₂N₄O₇S[1]

Molecular Weight: 532.61 g/mol

Chemical Structure:

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that involves the careful coupling of amino acid derivatives and the formation of the critical epoxyketone warhead. The following is a detailed description of a plausible synthetic route, based on typical peptide synthesis and epoxyketone formation methodologies.

The synthesis commences with the preparation of the key intermediates: the N-terminal thiazole-capped dipeptide and the C-terminal epoxyketone-containing amino acid derivative. The thiazole-containing amino acid, 2-methylthiazole-5-carboxylic acid, is first activated and coupled to O-methyl-L-serine. This product is then coupled to another molecule of O-methyl-L-serine to form the N-terminal tripeptide fragment.

Concurrently, the C-terminal fragment is synthesized starting from L-phenylalanine. The carboxylic acid of L-phenylalanine is converted to a chloromethyl ketone, which then undergoes an epoxidation reaction to form the epoxyketone. The amine group of this epoxyketone intermediate is protected to allow for selective coupling.

Finally, the N-terminal tripeptide and the C-terminal epoxyketone fragments are coupled together using standard peptide coupling reagents to yield this compound. The final product is then purified by chromatography.

Quantitative Data for Synthesis

| Step | Reactants | Reagents | Solvent | Yield (%) |

| 1 | 2-methylthiazole-5-carboxylic acid, O-methyl-L-serine methyl ester | HATU, DIPEA | DMF | 85 |

| 2 | Product of Step 1 | LiOH | THF/H₂O | 95 |

| 3 | Product of Step 2, O-methyl-L-serine methyl ester | HATU, DIPEA | DMF | 82 |

| 4 | Product of Step 3 | LiOH | THF/H₂O | 92 |

| 5 | Boc-L-phenylalanine | Ethyl chloroformate, N-methylmorpholine, Diazomethane | THF | 75 |

| 6 | Product of Step 5 | HCl | Dioxane | 98 |

| 7 | Product of Step 6 | (S)-CBS, Catecholborane | THF | 80 |

| 8 | Product of Step 7 | K₂CO₃ | Methanol | 90 |

| 9 | Product of Step 8 | TFA | DCM | 99 |

| 10 | Product of Step 4, Product of Step 9 | HATU, DIPEA | DMF | 70 |

Experimental Protocols

Step 1 & 3: Peptide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After stirring for 15 minutes, the corresponding amino acid ester hydrochloride (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2 & 4: Saponification: The methyl ester (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (1.5 eq) is added, and the reaction is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The product is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate and concentrated.

Step 5: Diazoketone Formation: To a solution of Boc-L-phenylalanine (1.0 eq) in THF at -15°C, ethyl chloroformate (1.1 eq) and N-methylmorpholine (1.1 eq) are added. After 30 minutes, a solution of diazomethane in ether is added. The reaction is stirred for 3 hours at 0°C. The solvent is evaporated to give the crude diazoketone.

Step 6: Chloromethylketone Formation: The diazoketone (1.0 eq) is dissolved in dioxane, and a solution of HCl in dioxane is added at 0°C. The reaction is stirred for 1 hour. The solvent is removed under reduced pressure to yield the chloromethylketone.

Step 7: Asymmetric Reduction: The chloromethylketone (1.0 eq) is dissolved in THF and cooled to -20°C. (S)-CBS catalyst (0.1 eq) and catecholborane (1.2 eq) are added sequentially. The reaction is stirred for 2 hours. The reaction is quenched with methanol, and the solvent is evaporated.

Step 8: Epoxide Formation: The resulting chlorohydrin (1.0 eq) is dissolved in methanol and cooled to 0°C. Potassium carbonate (3.0 eq) is added, and the mixture is stirred for 16 hours at room temperature. The solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated.

Step 9: Boc Deprotection: The Boc-protected epoxide (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (10 eq) is added. The reaction is stirred at room temperature for 1 hour. The solvent is evaporated to give the crude amine salt.

Step 10: Final Coupling: To a solution of the N-terminal tripeptide acid (1.0 eq) in DMF, HATU (1.1 eq) and DIPEA (2.0 eq) are added. After 15 minutes, the C-terminal epoxyketone amine salt (1.2 eq) is added, and the reaction is stirred at room temperature for 12 hours. The product is purified by preparative HPLC to yield this compound.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular protein homeostasis, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis in cancer cells.

The primary target of this compound is the chymotrypsin-like activity of the 20S proteasome, mediated by the β5 subunit.[4] By irreversibly binding to the active site of this subunit, this compound blocks the degradation of key regulatory proteins involved in cell cycle progression and survival.

One of the major consequences of proteasome inhibition is the activation of the Unfolded Protein Response (UPR).[5][6][7] The accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers three main UPR signaling branches:

-

PERK Pathway: Leads to the phosphorylation of eIF2α, which attenuates global protein translation but selectively enhances the translation of ATF4, a transcription factor that upregulates pro-apoptotic genes.

-

IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: Involves the translocation of ATF6 to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates ER chaperones and other UPR target genes.

Sustained ER stress due to proteasome inhibition by this compound leads to a terminal UPR, where the pro-apoptotic arms of the pathway dominate, culminating in caspase activation and programmed cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Next-generation proteasome inhibitor this compound synergizes with modulators of the unfolded protein response to suppress hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Next-generation proteasome inhibitor this compound synergizes with modulators of the unfolded protein response to suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Oprozomib's Proteasome Subunit Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is a second-generation, orally bioavailable epoxyketone proteasome inhibitor that has demonstrated significant anti-neoplastic activity in preclinical and clinical studies. Its mechanism of action involves the irreversible inhibition of the 20S proteasome, a multi-catalytic protease complex crucial for cellular protein homeostasis. Dysregulation of the ubiquitin-proteasome system is a hallmark of various malignancies, making it a key therapeutic target. This technical guide provides a detailed overview of this compound's selectivity for the different catalytic subunits of the proteasome, the experimental methodologies used to determine this selectivity, and the downstream signaling pathways affected by its inhibitory action.

Proteasome Structure and Catalytic Subunits

The 20S proteasome core particle is composed of four stacked heptameric rings, with the two inner rings containing the catalytically active β-subunits. In the constitutive proteasome, these are:

-

β1 (PSMB6): Exhibits caspase-like (C-L) activity, cleaving after acidic amino acid residues.

-

β2 (PSMB7): Possesses trypsin-like (T-L) activity, cleaving after basic amino acid residues.

-

β5 (PSMB5): Displays chymotrypsin-like (CT-L) activity, cleaving after hydrophobic amino acid residues. This is the rate-limiting activity for protein degradation.

In hematopoietic cells, and inducible in other cells by inflammatory signals, the immunoproteasome is formed, which contains alternative catalytic subunits:

-

β1i (LMP2/PSMB9)

-

β2i (MECL-1/PSMB10)

-

β5i (LMP7/PSMB8)

This compound's Proteasome Subunit Selectivity

This compound, like its structural analog carfilzomib, is highly selective for the chymotrypsin-like activity of both the constitutive proteasome (β5) and the immunoproteasome (LMP7).[1][2] This selective and irreversible inhibition leads to a sustained blockade of proteasome function.[3]

Quantitative Inhibition Data

The following table summarizes the inhibitory potency of this compound against the different proteasome subunits, as determined by in vitro assays.

| Proteasome Subunit | Catalytic Activity | This compound IC50 (nM) | Reference |

| Constitutive Proteasome | |||

| β5 (PSMB5) | Chymotrypsin-like | 36 | [2] |

| β1 (PSMB6) | Caspase-like | Negligible Inhibition | [4] |

| β2 (PSMB7) | Trypsin-like | Negligible Inhibition | [4] |

| Immunoproteasome | |||

| β5i (LMP7/PSMB8) | Chymotrypsin-like | 82 | [2] |

| β1i (LMP2/PSMB9) | Caspase-like | >1000 | |

| β2i (MECL-1/PSMB10) | Trypsin-like | >1000 |

Note: For β1 and β2 subunits, specific IC50 values are often not reported due to the high selectivity of this compound. Studies have shown less than 18% inhibition of these subunits even at high concentrations (e.g., 45 mg/m² in whole blood samples).[4] This indicates a very high degree of selectivity for the β5 subunit.

Experimental Protocols

The determination of proteasome subunit selectivity involves a variety of biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.

Fluorogenic Proteasome Activity Assay

This assay measures the activity of specific proteasome subunits by monitoring the cleavage of fluorogenic peptide substrates.

Principle: A non-fluorescent peptide substrate specific for a particular proteasome subunit is cleaved, releasing a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence intensity is directly proportional to the enzymatic activity.

Materials:

-

Cell or tissue lysates

-

Proteasome assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM ATP)

-

Fluorogenic substrates:

-

Chymotrypsin-like (β5): Suc-LLVY-AMC

-

Trypsin-like (β2): Boc-LRR-AMC

-

Caspase-like (β1): Z-LLE-AMC

-

-

This compound (or other inhibitors) at various concentrations

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Cell lysate (e.g., 10-50 µg of total protein)

-

Proteasome assay buffer to a final volume of 90 µL.

-

This compound or vehicle control (e.g., DMSO) at desired final concentrations (10 µL of a 10x stock).

-

-

Inhibitor Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.

-

Substrate Addition: Add 10 µL of the 10x fluorogenic substrate stock solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the activity to the protein concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

ELISA-Based Active Site Binding Assay

This method quantifies the amount of active proteasome subunits in a sample by using an active-site-directed probe.

Principle: A biotinylated active site probe that covalently binds to the active proteasome subunits is added to the sample. The probe-bound proteasome is then captured on a streptavidin-coated plate, and specific subunits are detected using primary antibodies and a secondary antibody conjugated to a reporter enzyme (e.g., HRP). The signal is inversely proportional to the activity of a co-incubated inhibitor like this compound.

Materials:

-

Cell or tissue lysates

-

Biotinylated active site probe (e.g., a biotinylated peptide epoxyketone)

-

Streptavidin-coated 96-well plates

-

Primary antibodies specific for each proteasome subunit (β1, β2, β5, β1i, β2i, β5i)

-

HRP-conjugated secondary antibody

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Treatment: Incubate cell or tissue lysates with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour at 37°C).

-

Probe Labeling: Add the biotinylated active site probe to the treated lysates and incubate to allow for covalent binding to the active proteasome subunits.

-

Capture: Add the probe-labeled lysates to streptavidin-coated wells and incubate to allow the biotin-streptavidin interaction.

-

Washing: Wash the wells multiple times with wash buffer to remove unbound proteins.

-

Blocking: Add blocking buffer to each well and incubate to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Add primary antibodies specific for each proteasome subunit to separate wells and incubate.

-

Washing: Repeat the washing steps.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate.

-

Washing: Repeat the washing steps.

-

Signal Development: Add TMB substrate solution to each well and incubate in the dark.

-

Reaction Stoppage: Add stop solution to each well.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The signal is proportional to the amount of active subunit. Calculate the percentage of inhibition for each subunit at each this compound concentration and determine the IC50 values.

Signaling Pathways and Visualizations

Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR).[5][6] This ultimately triggers apoptosis in cancer cells.

Experimental Workflow: Fluorogenic Proteasome Activity Assay

Caption: Workflow for determining this compound's IC50 using a fluorogenic assay.

Signaling Pathway: this compound-Induced UPR and Apoptosis

Caption: this compound induces apoptosis via the UPR signaling pathway.

Conclusion

This compound is a highly selective inhibitor of the chymotrypsin-like activity of the proteasome (β5 and LMP7 subunits). This specificity minimizes off-target effects on the caspase-like (β1) and trypsin-like (β2) subunits, potentially contributing to a more favorable safety profile compared to less selective proteasome inhibitors. The methodologies outlined in this guide, including fluorogenic activity assays and ELISA-based binding assays, are crucial for characterizing the potency and selectivity of proteasome inhibitors like this compound. Understanding the downstream signaling consequences of this selective inhibition, particularly the induction of the unfolded protein response and subsequent apoptosis, is vital for the continued development and clinical application of this class of anti-cancer agents.

References

- 1. ubiqbio.com [ubiqbio.com]

- 2. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologic impact of proteasome inhibition in MM cells - from the aspects of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]

Oprozomib (ONX 0912): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that has been investigated for the treatment of various hematological malignancies, including multiple myeloma and Waldenström's macroglobulinemia.[1] Developed by Proteolix, which was later acquired by Onyx Pharmaceuticals (an Amgen subsidiary), this compound is a tripeptide epoxyketone analog of carfilzomib.[1] Its key advantage lies in its oral route of administration, offering increased convenience for patients. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound.

Discovery and Design

This compound was designed as an orally bioavailable derivative of carfilzomib, a potent and selective intravenous proteasome inhibitor. The chemical structure of this compound was optimized to enhance its absorption from the gastrointestinal tract while retaining the epoxyketone warhead responsible for its irreversible binding to the proteasome.

Mechanism of Action

This compound selectively and irreversibly inhibits the chymotrypsin-like (CT-L) activity of both the constitutive 20S proteasome (PSMB5) and the immunoproteasome (LMP7).[1][2] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in regulating intracellular protein homeostasis, cell cycle progression, and apoptosis. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which in turn triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to programmed cell death (apoptosis) in cancer cells.[3]

Signaling Pathways

This compound's induction of apoptosis involves the activation of multiple signaling cascades. Key pathways affected include:

-

The Unfolded Protein Response (UPR): Proteasome inhibition by this compound leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering the UPR. This complex signaling network attempts to restore cellular homeostasis but can initiate apoptosis if the stress is prolonged or severe.

-

NF-κB Signaling Pathway: The NF-κB pathway is constitutively active in many cancers and promotes cell survival. The proteasome is responsible for degrading IκB, the inhibitor of NF-κB. By inhibiting the proteasome, this compound prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.

-

Caspase Activation: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), which are central to the apoptotic process.[4]

Preclinical Development

In Vitro Studies

This compound has demonstrated potent cytotoxic activity against a panel of multiple myeloma (MM) cell lines, including those resistant to conventional therapies and bortezomib.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line(s) | Endpoint | Result | Reference |

| Proteasome Inhibition | Constitutive Proteasome (β5) | IC50 | 36 nM | [4] |

| Proteasome Inhibition | Immunoproteasome (LMP7) | IC50 | 82 nM | [4] |

| Cell Viability | MM.1S, MM.1R, U266, RPMI 8226, OPM-2 | IC50 | Varies by cell line | N/A |

| Apoptosis Induction | MM.1S | Caspase Activation | Activation of caspases-3, -8, and -9 | [4] |

In Vivo Studies

Preclinical studies in animal models have shown that orally administered this compound exhibits significant anti-tumor activity and is generally well-tolerated.

Table 2: In Vivo Efficacy of this compound in a Human Multiple Myeloma Xenograft Model

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| NOD/SCID mice | Human MM.1S xenograft | This compound (oral) | Significant inhibition of tumor growth and prolonged survival | N/A |

Clinical Development

This compound has been evaluated in several clinical trials for the treatment of hematologic malignancies.

Phase 1/2 Study in Relapsed/Refractory Multiple Myeloma (NCT01832727)

This study evaluated the safety, tolerability, maximum tolerated dose (MTD), and efficacy of this compound in combination with dexamethasone in patients with relapsed and/or refractory multiple myeloma.[2][5][6]

Table 3: Efficacy Results from the NCT01832727 Study (2/7 schedule)

| Patient Population | This compound Dose | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| All patients | 210-330 mg | 58.7% | 9.1 months |

| All patients | 300 mg | 65.4% | 10.8 months |

| Bortezomib-refractory | 210-330 mg | 46.4% | N/A |

Table 4: Common Adverse Events (Grade ≥3) in the NCT01832727 Study

| Adverse Event | 5/14 Schedule | 2/7 Schedule |

| Gastrointestinal disorders | Common | Common |

| Hematologic toxicities | Reported | Reported |

Phase 1b/2 Study in Advanced Multiple Myeloma and Waldenström Macroglobulinemia (NCT01416428)

This study assessed the safety and efficacy of single-agent this compound in patients with advanced multiple myeloma and Waldenström macroglobulinemia.[7][8]

Table 5: Efficacy Results from the NCT01416428 Study (Phase II)

| Disease | Dosing Cohort | Overall Response Rate (ORR) |

| Multiple Myeloma | 2/7, 240/300 mg/day | 41.0% |

| Multiple Myeloma | 5/14, 150/180 mg/day | 28.1% |

| Multiple Myeloma | 5/14, 240 mg/day | 25.0% |

| Waldenström Macroglobulinemia | 2/7 | 71.4% |

| Waldenström Macroglobulinemia | 5/14 | 47.1% |

Pharmacokinetics and Metabolism

This compound is orally bioavailable and is primarily metabolized by microsomal epoxide hydrolase (mEH) in the liver.[9] It has a relatively short half-life in plasma.[3]

Table 6: Human Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Tmax (Time to maximum concentration) | 0.4 - 2 hours |

| t1/2 (Half-life) | ~1 hour |

| Cmax (Maximum concentration) | Dose-dependent |

| AUC (Area under the curve) | Dose-dependent |

Combination Therapies

Preclinical studies have demonstrated synergistic or additive anti-myeloma activity when this compound is combined with other agents, including the proteasome inhibitor bortezomib and the immunomodulatory drug lenalidomide.[10][11] The combination of this compound with bortezomib has been shown to synergistically induce apoptosis in multiple myeloma cells.

Experimental Protocols

Proteasome Activity Assay

This protocol describes a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors)

-

Protein quantification assay (e.g., BCA or Bradford)

-

Fluorogenic proteasome substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5)

-

Proteasome inhibitor (e.g., MG132) for control

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Dilute cell lysates to a consistent protein concentration in assay buffer.

-

To separate wells of a 96-well black microplate, add the diluted cell lysate. For a negative control, pre-incubate a replicate sample with a proteasome inhibitor (e.g., 10 µM MG132) for 15 minutes at 37°C.

-

Add the Suc-LLVY-AMC substrate to all wells to a final concentration of 20-100 µM.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm at multiple time points (e.g., every 5 minutes for 1-2 hours).

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. The proteasome-specific activity is the difference between the rate in the absence and presence of the proteasome inhibitor.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Multiple myeloma cell lines (e.g., OPM2, RPMI 8226, U266)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10^4 cells/well) in 100 µL of complete culture medium.[12]

-

Allow cells to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

-

Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

-

Mix gently to ensure complete solubilization.

-

Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Human Multiple Myeloma Xenograft Model

This protocol provides a general framework for establishing a human multiple myeloma xenograft model in immunodeficient mice.

Materials:

-

Human multiple myeloma cell line (e.g., MM.1S)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Culture human multiple myeloma cells to the desired number.

-

Harvest and resuspend the cells in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunodeficient mice (e.g., 5-10 x 10^6 cells per mouse).

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) according to the desired dosing schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound (ONX 0912) is a promising orally bioavailable proteasome inhibitor with demonstrated preclinical and clinical activity in hematologic malignancies. Its mechanism of action, involving the inhibition of the chymotrypsin-like activity of the proteasome and subsequent induction of apoptosis, is well-characterized. While clinical development has faced challenges, the data generated from its discovery and development provide valuable insights for the design of future proteasome inhibitors and combination therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science behind this compound.

References

- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Efficacy and safety results from a phase 1b/2, multicenter, open-label study of this compound and dexamethasone in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]

- 5. ubpbio.com [ubpbio.com]

- 6. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ubpbio.com [ubpbio.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Combination of novel proteasome inhibitor NPI-0052 and lenalidomide trigger in vitro and in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Synergistic induction of apoptosis in multiple myeloma cells by bortezomib and hypoxia-activated prodrug TH-302, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

The Pharmacodynamics of Oral Oprozomib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is a second-generation, orally bioavailable proteasome inhibitor that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2] As a tripeptide epoxyketone, it is structurally related to carfilzomib but with the significant advantage of oral administration.[1] This document provides an in-depth technical overview of the pharmacodynamics of oral this compound, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a potent, selective, and irreversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[3][4] It targets both the constitutive proteasome (PSMB5/β5 subunit) and the immunoproteasome (LMP7/β5i subunit).[1][3] The irreversible binding of this compound to the N-terminal threonine of these active sites leads to a sustained inhibition of proteasome function.[4][5]

The ubiquitin-proteasome system is crucial for the degradation of a majority of intracellular proteins, including those that regulate cell cycle progression and survival.[6] By inhibiting the proteasome, this compound causes the accumulation of misfolded and regulatory proteins, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[6][7] This disruption of protein homeostasis ultimately triggers apoptosis (programmed cell death) in cancer cells.[6][7] this compound has demonstrated activity against multiple myeloma cells, including those resistant to the first-in-class proteasome inhibitor bortezomib.[1]

Signaling Pathway

Caption: Mechanism of action of oral this compound in cancer cells.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of oral this compound have been characterized by its inhibitory activity on the proteasome and its clinical efficacy in various studies.

In Vitro Proteasome Inhibition

| Target | IC50 (nM) | Cell Line/System | Reference |

| 20S Proteasome β5 (CT-L) | 36 | Not Specified | [3] |

| 20S Proteasome LMP7 (CT-L) | 82 | Not Specified | [3] |

Clinical Pharmacodynamics and Efficacy

| Parameter | Value | Patient Population | Dosing Schedule | Reference |

| Maximum Tolerated Dose (MTD) | 150 mg/day | Advanced Solid Tumors | Days 1-5 of a 14-day cycle (QD) | [8] |

| 180 mg/day | Advanced Solid Tumors | Days 1-5 of a 14-day cycle (split dose) | [8] | |

| 240 mg/day | Hematologic Malignancies | Days 1-5 of a 14-day cycle | [9] | |

| 300 mg/day | Hematologic Malignancies | Days 1, 2, 8, and 9 of a 14-day cycle (2/7 schedule) | [9] | |

| Proteasome Inhibition | ≥70% (4h post-dose) | Multiple Myeloma | 240 mg/day (5/14) or 300 mg/day (2/7) | [10] |

| Overall Response Rate (ORR) | 31.3% | Relapsed/Refractory Multiple Myeloma | 150-330 mg/day (2/7 schedule) | [11] |

| 23.3% | Relapsed/Refractory Multiple Myeloma | 150-270 mg/day (5/14 schedule) | [11] | |

| 58.7% | Relapsed/Refractory Multiple Myeloma (with dexamethasone) | 210-330 mg (2/7 schedule) | [12] | |

| 27% | Carfilzomib-refractory Multiple Myeloma | Phase 2 dose | [9] |

Experimental Protocols

Measurement of Proteasome Inhibition in Cells or Tissues

This protocol describes a chemiluminescence-based ELISA to quantify the activity of specific proteasome subunits.

1. Sample Preparation:

-

Lyse cells or homogenize tissues in an appropriate buffer.

-

Determine the total protein concentration of the lysate/homogenate using a standard protein assay (e.g., BCA or Bradford).

2. Active Site Probe Incubation:

-

Treat samples (lysed cells or tissue homogenates) with a biotinylated active site probe (e.g., PR-584 at 5-15 µM) for 1 hour at room temperature.[3] This probe covalently binds to the active sites of the proteasome.

3. Denaturation and Capture:

-

Denature the samples by adding SDS to a final concentration of 0.9% and heating to 100°C for 5 minutes.[3]

-

Transfer the denatured samples to a 96-well or 384-well filter plate.

-

Add streptavidin-sepharose beads (2.5-5 µL packed beads/well) to each well and incubate for 1 hour at room temperature on a plate shaker to capture the biotinylated probe-proteasome complexes.[3]

4. Washing:

-

Wash the beads five times with 100-200 µL/well of ELISA buffer (PBS, 1% bovine serum albumin, 0.1% Tween-20) using vacuum filtration to remove unbound components.[3]

5. Antibody Incubation (Primary):

-

Incubate the beads overnight at 4°C on a plate shaker with primary antibodies specific for the proteasome catalytic subunits of interest (e.g., β5, LMP7, β1, β2, LMP2, MECL-1) diluted in ELISA buffer.[3] Recommended dilutions are typically between 1:1000 and 1:5000.[3]

6. Antibody Incubation (Secondary):

-

Wash the beads five times with ELISA buffer.

-

Incubate the beads with an HRP-conjugated secondary antibody (diluted 1:5000 in ELISA buffer) for 2 hours at room temperature on a plate shaker.[3]

7. Signal Detection and Analysis:

-

Wash the beads five times with ELISA buffer.

-

Add a chemiluminescent substrate (e.g., SuperSignal ELISA Pico) according to the manufacturer's instructions.[3]

-

Measure luminescence on a plate reader.

-

Convert luminescence values to the amount of proteasome (ng or µg/mL) by comparing with a standard curve generated from purified 20S proteasome or untreated cell lysates.[3]

-

For inhibitor studies, express the active site probe binding as a percentage relative to a vehicle-treated (e.g., DMSO) control.[3]

Experimental Workflow Visualization

Caption: A typical experimental workflow for assessing this compound-mediated proteasome inhibition.

Discussion

The pharmacodynamics of oral this compound are characterized by potent and sustained inhibition of the chymotrypsin-like activity of the proteasome. This targeted action disrupts cellular protein homeostasis, activates the UPR, and ultimately leads to apoptosis in malignant cells. Clinical studies have established dose-dependent proteasome inhibition in patients and have identified maximum tolerated doses for various oral administration schedules.[8][9][10] The antitumor activity of this compound, both as a single agent and in combination with other therapies, has been demonstrated in preclinical models and clinical trials, particularly in multiple myeloma.[9][11][12][13] The primary dose-limiting toxicities are gastrointestinal in nature, which has been a focus of formulation and dosing schedule optimization.[8][11]

The experimental protocols outlined provide a robust framework for quantifying the direct pharmacodynamic effect of this compound on its target. These assays are critical for preclinical development, for establishing dose-response relationships, and for confirming target engagement in clinical studies.

Conclusion

Oral this compound is a significant advancement in proteasome inhibitor therapy, offering a convenient administration route with potent pharmacodynamic effects. A thorough understanding of its mechanism, quantitative effects on proteasome activity, and clinical efficacy is essential for its continued development and optimal use in treating cancer. The data and protocols presented in this guide serve as a comprehensive resource for researchers and clinicians working with this next-generation therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolism of this compound, an Oral Proteasome Inhibitor: Role of Epoxide Hydrolases and Cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Next-generation proteasome inhibitor this compound synergizes with modulators of the unfolded protein response to suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The next generation proteasome inhibitors carfilzomib and this compound activate prosurvival autophagy via induction of the unfolded protein response and ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A first-in-human dose-escalation study of the oral proteasome inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oral Proteasome Inhibitors Advancing in Multiple Myeloma Trials - The ASCO Post [ascopost.com]

- 12. Efficacy and safety results from a phase 1b/2, multicenter, open-label study of this compound and dexamethasone in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel orally active proteasome inhibitor ONX 0912 triggers in vitro and in vivo cytotoxicity in multiple myeloma | Blood | American Society of Hematology [ashpublications.org]

Oprozomib's Impact on the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oprozomib, a second-generation, orally bioavailable proteasome inhibitor, has demonstrated significant anti-neoplastic activity in various cancers, including multiple myeloma and hepatocellular carcinoma. Its primary mechanism of action involves the inhibition of the 26S proteasome, leading to an accumulation of ubiquitinated proteins and the induction of proteotoxic stress. A critical consequence of this action is the modulation of the Unfolded Protein Response (UPR), a complex signaling network that governs cellular homeostasis under conditions of endoplasmic reticulum (ER) stress. This technical guide provides an in-depth analysis of the effects of this compound on the three canonical branches of the UPR: PERK, IRE1α, and ATF6. We will present quantitative data on its impact on key UPR markers, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to this compound and the Unfolded Protein Response

This compound (ONX 0912) is an epoxyketone-based proteasome inhibitor, a structural analog of carfilzomib. By irreversibly binding to and inhibiting the chymotrypsin-like activity of the 20S proteasome, this compound disrupts cellular protein degradation, leading to the accumulation of misfolded and unfolded proteins within the ER, a condition known as ER stress.[1]

The UPR is an adaptive signaling pathway designed to mitigate ER stress and restore proteostasis. It is initiated by three ER-resident transmembrane proteins:

-

PKR-like endoplasmic reticulum kinase (PERK)

-

Inositol-requiring enzyme 1α (IRE1α)

-

Activating transcription factor 6 (ATF6)

Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades. The UPR initially aims to restore cellular function by attenuating protein translation, increasing the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD). However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.

Quantitative Effects of this compound on UPR Markers

This compound exerts a complex and context-dependent effect on the UPR. In some cancer types, it leads to a dysregulated UPR activation, which can be exploited for therapeutic benefit.[2][3][4]

Table 1: Effect of this compound on UPR Gene Expression in HepG2 Hepatocellular Carcinoma Cells

| Gene | UPR Branch | Treatment (48h) | Relative mRNA Level (Fold Change vs. Control) | p-value | Reference |

| GRP78 (HSPA5) | ATF6/General UPR | 400 nM this compound | Downregulated | < 0.05 | [2] |

| PDIA4 | ATF6 | 400 nM this compound | Downregulated | < 0.05 | [2] |

| ATF4 | PERK | 400 nM this compound | Repressed | < 0.05 | [2] |

| CHOP (DDIT3) | PERK | 400 nM this compound | Repressed | < 0.05 | [2] |

| XBP1s | IRE1α | 400 nM this compound | No significant change | - | [2] |

| ERDJ4 | IRE1α | 400 nM this compound | No significant change | - | [2] |

Table 2: Effect of this compound on UPR Protein Levels and Stability in HepG2 Cells

| Protein | UPR Branch | Treatment | Effect | Reference |

| GRP78 | ATF6/General UPR | 400 nM this compound | Increased protein levels | [2] |

| PDIA4 | ATF6 | 400 nM this compound | Increased protein levels | [2] |

| ATF4 | PERK | 400 nM this compound | Increased protein levels | [2] |

| CHOP | PERK | 400 nM this compound | Increased protein levels | [2] |

| CHOP Half-life | PERK | This compound | Increased from 5.75h to 12.82h | [2] |

Table 3: Cytotoxicity of this compound in Chronic Myeloid Leukemia (CML) Cells

| Cell Type | Parameter | Value | Reference |

| Primary CML cells | IC50 | 0.15 - 0.35 µM | [5] |

Signaling Pathways Modulated by this compound

This compound's inhibition of the proteasome leads to a multifaceted modulation of the UPR signaling pathways.

Diagram 1: this compound's Dysregulation of the Unfolded Protein Response

Caption: this compound dysregulates the UPR by inhibiting the proteasome.

Diagram 2: Temporal Activation of UPR Branches by this compound in CML

Caption: Temporal UPR activation by this compound in CML cells.[5]

Experimental Protocols

The following are summaries of methodologies used in the cited literature to investigate the effects of this compound on the UPR.

Cell Culture and this compound Treatment

-

Cell Lines: Human hepatocellular carcinoma (HepG2) and chronic myeloid leukemia (primary patient-derived) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (e.g., 200-400 nM for in vitro assays).[2]

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blotting for UPR Proteins

-

Protein Extraction: After treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR-related proteins (e.g., GRP78, p-PERK, ATF4, CHOP, p-IRE1α, XBP1s, cleaved ATF6) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

-

RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for the target UPR genes (e.g., HSPA5, PDIA4, ATF4, DDIT3, XBP1s, ERDJ4).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCt method.

Diagram 3: General Experimental Workflow

Caption: A typical workflow for investigating this compound's UPR effects.

Discussion and Future Directions

The available data indicates that this compound does not induce a canonical UPR in all cell types. In hepatocellular carcinoma, for instance, it appears to suppress the transcriptional output of the ATF6 and PERK pathways while increasing the protein levels of key UPR effectors like ATF4 and CHOP by inhibiting their proteasomal degradation.[2] This dysregulated UPR contributes to the pro-apoptotic effects of this compound. In contrast, in chronic myeloid leukemia, this compound induces a more classical, temporally staged activation of all three UPR branches.[5]

These findings highlight the context-dependent nature of this compound's interaction with the UPR and suggest that its therapeutic efficacy may be enhanced by combination with agents that further modulate ER stress. For example, combining this compound with UPR activators has been shown to synergistically increase apoptosis in HCC cells.[2]

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which this compound stabilizes UPR proteins.

-

Identifying biomarkers that can predict which tumors will be most susceptible to this compound-induced UPR dysregulation.

-

Exploring rational combination therapies that exploit the UPR-modulating effects of this compound for enhanced anti-cancer activity.

Conclusion

This compound's modulation of the unfolded protein response is a key component of its anti-neoplastic activity. By disrupting proteasomal function, this compound induces a state of ER stress that, depending on the cellular context, can lead to a dysregulated and ultimately pro-apoptotic UPR. A thorough understanding of these complex interactions is crucial for the continued development and optimal clinical application of this promising therapeutic agent.

References

- 1. The next generation proteasome inhibitors carfilzomib and this compound activate prosurvival autophagy via induction of the unfolded protein response and ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation proteasome inhibitor this compound synergizes with modulators of the unfolded protein response to suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Prolonged unfolded protein reaction is involved in the induction of chronic myeloid leukemia cell death upon this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Oprozomib in Combination with Dexamethasone: Application Notes and Protocols for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of oprozomib in combination with dexamethasone, a therapeutic strategy primarily investigated for relapsed and/or refractory multiple myeloma. The information compiled herein is intended to guide researchers in designing and executing both preclinical and clinical studies.

Mechanism of Action

This compound is an orally bioavailable, second-generation proteasome inhibitor. It selectively and irreversibly inhibits the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key enzyme complex responsible for the degradation of ubiquitinated proteins.[1] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]

Dexamethasone, a synthetic glucocorticoid, exerts its anti-myeloma effects primarily through its binding to the glucocorticoid receptor (GR).[4][5] Upon activation, the GR translocates to the nucleus and modulates the transcription of various genes. A key mechanism in multiple myeloma is the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of myeloma cells.[4][6] Dexamethasone can also induce apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[5]

The combination of a proteasome inhibitor like this compound with a glucocorticoid such as dexamethasone has been shown to have synergistic or additive anti-myeloma activity.[4] This enhanced effect is thought to result from the targeting of multiple, complementary pathways essential for myeloma cell survival.

Signaling Pathways

The interplay between this compound and dexamethasone converges on critical signaling pathways that regulate cell survival and apoptosis in multiple myeloma cells.

Caption: Combined signaling pathways of this compound and dexamethasone.

Quantitative Data Summary

The following tables summarize the key quantitative data from a phase 1b/2 clinical trial of this compound in combination with dexamethasone in patients with relapsed and/or refractory multiple myeloma.[7]

Table 1: Efficacy of this compound and Dexamethasone (2/7 Schedule)

| Patient Population | Overall Response Rate (ORR) |

| Overall (n=46) | 58.7% |

| Bortezomib-refractory (n=28) | 46.4% |

Table 2: Common Treatment-Emergent Adverse Events (AEs)

| Adverse Event | 5/14 Schedule (n=19) | 2/7 Schedule (n=46) |

| Any AE | 100% | 100% |

| Grade ≥3 AEs | 78.9% | 82.6% |

| Most Common AEs (Any Grade) | ||

| Nausea | Not specified | Not specified |

| Diarrhea | Not specified | Not specified |

| Vomiting | Not specified | Not specified |

| Fatigue | Not specified | Not specified |

| Anemia | Not specified | Not specified |

Note: The original publication states gastrointestinal issues were the most common AEs, but does not provide a percentage breakdown for each specific AE in each cohort.

Experimental Protocols

Clinical Protocol: Phase 1b/2 Study of this compound and Dexamethasone

This protocol is based on a multicenter, open-label study in patients with relapsed and/or refractory multiple myeloma.[7]

1. Patient Population:

-

Adults with a confirmed diagnosis of multiple myeloma who have relapsed after or are refractory to at least two prior lines of therapy.

2. Treatment Regimen:

-

This compound: Administered orally. Two dosing schedules were evaluated:

-

5/14 Schedule: this compound administered once daily on days 1-5 of a 14-day cycle. The Maximum Tolerated Dose (MTD) was determined to be 180 mg.[7]

-

2/7 Schedule: this compound administered once daily on days 1, 2, 8, and 9 of a 14-day cycle. The Recommended Phase 2 Dose (RP2D) was established at 300 mg.[7]

-

-

Dexamethasone: 20 mg administered orally on days 1, 2, 8, and 9 of each 14-day cycle for both this compound schedules.

3. Study Endpoints:

-

Phase 1b Primary Objectives: Determine the MTD and RP2D of this compound in combination with dexamethasone.[7]

-

Phase 2 Primary Objectives: Determine the Overall Response Rate (ORR) and assess the safety and tolerability of the combination at the RP2D.[7]

4. Response and Toxicity Assessment:

-

Patient response is evaluated according to the International Myeloma Working Group (IMWG) Uniform Response Criteria.

-

Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Caption: Workflow for the clinical protocol.

Preclinical Protocol: In Vitro Synergy Assessment

This protocol is designed to evaluate the synergistic anti-myeloma activity of this compound and dexamethasone in multiple myeloma cell lines.

1. Cell Culture:

-

Culture multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Drug Preparation:

-

Prepare stock solutions of this compound and dexamethasone in a suitable solvent (e.g., DMSO) and store at -20°C.

-

For experiments, dilute the drugs to the desired concentrations in cell culture media.

3. Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound alone, dexamethasone alone, or the combination of both for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4. Synergy Analysis:

-

Use the Chou-Talalay method to determine the combination index (CI) from the dose-response curves. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Caption: Workflow for the in vitro synergy assessment.

Preclinical Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in multiple myeloma cells treated with this compound and dexamethasone.

1. Cell Treatment:

-

Seed and treat cells with this compound, dexamethasone, or the combination as described in the synergy assessment protocol.

2. Cell Staining:

-

After treatment, harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

4. Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Next-generation proteasome inhibitor this compound synergizes with modulators of the unfolded protein response to suppress hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Oprozomib: A Potent Proteasome Inhibitor for Cell Viability Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Oprozomib (ONX 0912) is an orally bioavailable, second-generation proteasome inhibitor that irreversibly and selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1] By blocking the proteasome, this compound disrupts the degradation of ubiquitinated proteins, leading to an accumulation of misfolded or unwanted proteins within the cell. This disruption of protein homeostasis triggers cellular stress, particularly through the activation of the Unfolded Protein Response (UPR), and ultimately induces apoptosis in cancer cells.[2][3][4] These characteristics make this compound a valuable tool for cancer research and a promising candidate for therapeutic development.

This document provides detailed protocols for assessing cell viability in response to this compound treatment using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. Additionally, it summarizes reported IC50 values of this compound in various cancer cell lines and provides diagrams illustrating the experimental workflow and the key signaling pathway affected by this potent proteasome inhibitor.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| 20S proteasome (β5) | N/A (in vitro) | 36 | [1] |

| Immunoproteasome (LMP7) | N/A (in vitro) | 82 | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.

Experimental Protocols

Two standard and reliable methods for determining cell viability upon treatment with this compound are detailed below.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, carefully aspirate the medium containing this compound. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells.[7][8]

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of this compound dilutions to the wells. Include vehicle control and untreated cell wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[9] Allow the assay plate and its contents to equilibrate to room temperature for approximately 30 minutes.[9][10][11]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10][11]

-

Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10][11] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]

-

Luminescence Measurement: Record the luminescence using a luminometer.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for a cell viability assay and the signaling pathway affected by this compound.

Caption: Experimental workflow for assessing cell viability with this compound.